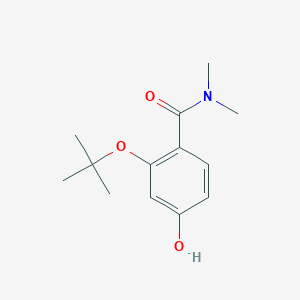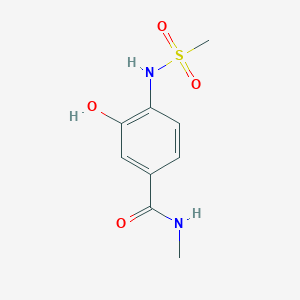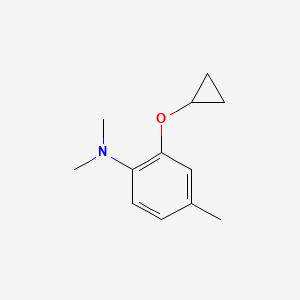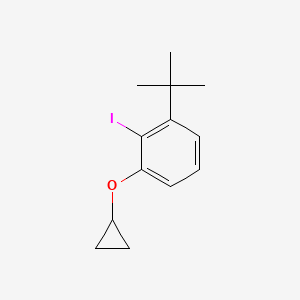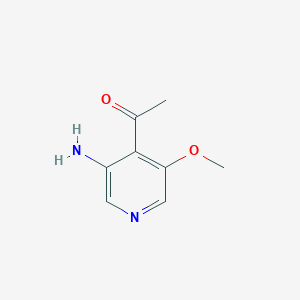
1-(3-Amino-5-methoxypyridin-4-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-5-methoxypyridin-4-YL)ethanone is an organic compound with the molecular formula C8H10N2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 3-position, a methoxy group at the 5-position, and an ethanone group at the 4-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-methoxypyridin-4-YL)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 3-amino-5-methoxypyridine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels suitable for research and application purposes .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Amino-5-methoxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(3-Amino-5-methoxypyridin-4-YL)ethanone is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-5-methoxypyridin-4-YL)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ethanone group can also undergo metabolic transformations, influencing its pharmacokinetic properties .
Comparación Con Compuestos Similares
- 1-(3-Amino-4-pyridinyl)ethanone
- 1-(5-Methoxypyridin-3-yl)ethanone
- 1-(3-Amino-5-methoxypyridin-4-yl)methanol
Uniqueness: 1-(3-Amino-5-methoxypyridin-4-YL)ethanone is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups on the pyridine ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
1-(3-amino-5-methoxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)8-6(9)3-10-4-7(8)12-2/h3-4H,9H2,1-2H3 |
Clave InChI |
OIMABBLDYVQSKW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=NC=C1N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



